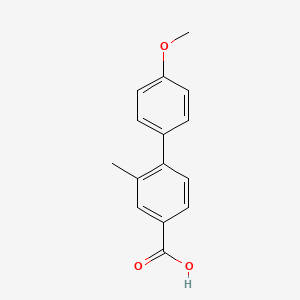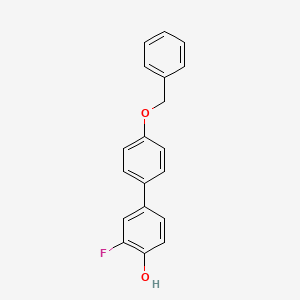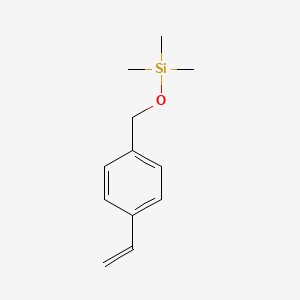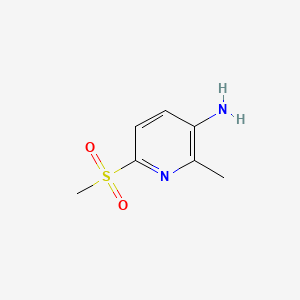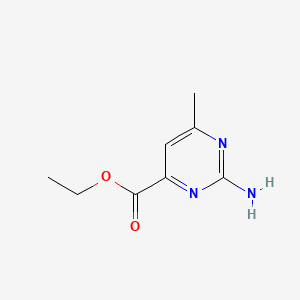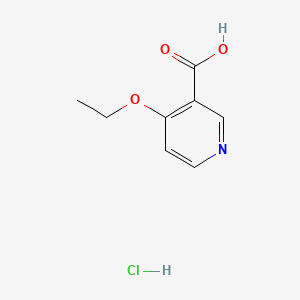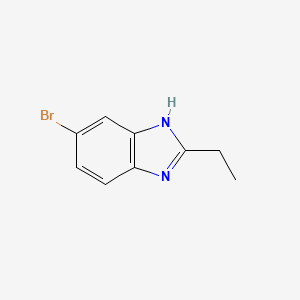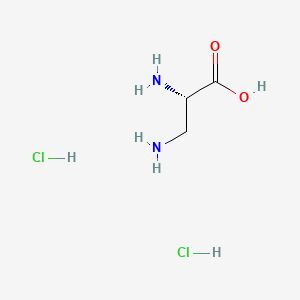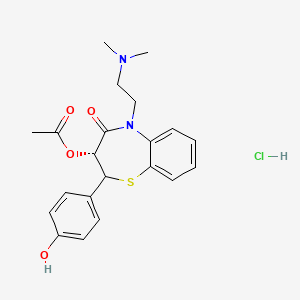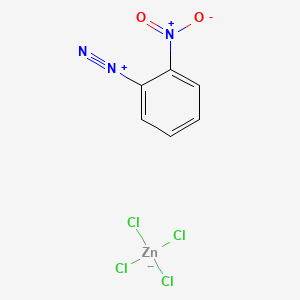![molecular formula C8H6BF5O3 B599690 [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid CAS No. 160483-71-6](/img/structure/B599690.png)
[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid” is a type of organoboron reagent . It is used as a reactant in the synthesis of biologically active molecules .
Synthesis Analysis
This compound can be used in Suzuki–Miyaura (SM) cross-coupling reactions . The SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of this compound is C8H6BF5O3 . It has a molecular weight of 255.934 .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 310.5±52.0 °C at 760 mmHg . The flash point is 141.6±30.7 °C .Applications De Recherche Scientifique
- Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming reaction. This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
- The boronic acid acts as a partner to an organic halide or pseudohalide in the presence of a base and a palladium catalyst to form a new carbon-carbon bond .
- Boronic acids are also involved in the synthesis of biologically active molecules. For example, they can be used to synthesize lactate dehydrogenase inhibitors, which have potential applications in cancer treatment .
- In this application, the boronic acid may react with other compounds under certain conditions to form the desired molecule .
Suzuki-Miyaura Cross-Coupling Reactions
Synthesis of Biologically Active Molecules
- Boronic acids can be used to create fluorinated biaryl derivatives via Suzuki cross-coupling reactions with aryl and heteroaryl halides .
- This process involves the reaction of the boronic acid with the halide in the presence of a palladium catalyst .
- Boronic acids can react with aryl aldehydes using a nickel catalyst to produce flurodiarylmethanols .
- These compounds have potential applications in various fields, including pharmaceuticals .
- Boronic acids can be used to synthesize conjugated fluorodiazaborinines by treating with diamines via an intermolecular dehydration reaction .
- These compounds can be used for the detection of explosives .
Fluorinated Biaryl Derivatives Synthesis
Flurodiarylmethanols Synthesis
Conjugated Fluorodiazaborinines Synthesis
Lactate Dehydrogenase Inhibitors
Safety And Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
[3,5-difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF5O3/c10-5-1-4(9(15)16)2-6(11)7(5)17-3-8(12,13)14/h1-2,15-16H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKMLVDAPAHIPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OCC(F)(F)F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

